molecular formula C14H18ClNO4S B2409283 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone CAS No. 285986-57-4

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone

Cat. No. B2409283
CAS RN: 285986-57-4
M. Wt: 331.81
InChI Key: KJSKVDOGVAXUJW-UHFFFAOYSA-N
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Description

“1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is a sulfone derivative . Sulfone derivatives are an important class of bioactive compounds with a wide range of biological activity .


Synthesis Analysis

The synthesis of sulfone derivatives like “this compound” often involves reactions that generate sulfonyl radicals . These radicals can trigger ring-closing sulfonylation and multicomponent reactions . The electrophilic substitution reactions of benzene, a component of the molecule, involve the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H18ClNO4S . The structure of this compound was confirmed by spectroscopic data (IR, 1H- and 13C-NMR) and elemental analyses .


Chemical Reactions Analysis

Sulfone derivatives like “this compound” can undergo various chemical reactions. For instance, sodium sulfinates, which are related to sulfones, can act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .

Scientific Research Applications

Synthesis of Arylsulfonyl Pyrrolidines

1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone plays a role in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, a process which is efficient and convenient for creating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Role in Coordination Chemistry

This compound is relevant in the synthesis of complex compounds involving metal coordination. It contributes to the formation of novel coordination compounds which are characterized by their unique structures and properties (Bermejo et al., 2000).

Development of Novel Polyamides

In the field of polymer science, this chemical is useful in the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit notable properties such as solubility in organic solvents, high thermal stability, and the ability to form strong, transparent films (Liu et al., 2013).

Application in Organic Synthesis

It is also significant in organic synthesis, particularly in the formation of various heterocyclic compounds. Its derivatives are considered promising for the development of new medicinal molecules due to their structural presence in numerous biologically active substances (Rubtsova et al., 2020).

Importance in Chemical Transformations

This compound is involved in chemical transformations such as oxidative chlorination of hydroxyalkyl sulfides and sulfoxides, demonstrating its versatility in organic chemistry and synthesis (Derzhinskii et al., 1978).

Mechanism of Action

While the specific mechanism of action for “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is not available, sulfone derivatives have been studied for their potential biological activities. For instance, sulfonylureas, a class of sulfone derivatives, provoke a brisk release of insulin from the pancreas by acting on the sulfonylurea receptors (SUR1) on the pancreatic β cell membrane .

Safety and Hazards

While specific safety and hazard information for “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” is not available, it’s important to handle all chemical substances with care. For instance, 4-Chlorobenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antifungal activities against various plant pathogenic fungi . Therefore, “1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone” and similar compounds could be considered for further drug design endeavors .

properties

IUPAC Name

1-[3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-12-5-3-11(4-6-12)9-21(19,20)10-13(17)8-16-7-1-2-14(16)18/h3-6,13,17H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJSKVDOGVAXUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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